molecular formula C25H26N4O3 B2987822 5-{[(4-cyclohexylphenyl)sulfonyl]amino}-2-piperazin-1-yl-N-propylnicotinamide CAS No. 1226430-10-9

5-{[(4-cyclohexylphenyl)sulfonyl]amino}-2-piperazin-1-yl-N-propylnicotinamide

Cat. No. B2987822
M. Wt: 430.508
InChI Key: YFCZYLWBZLKRNH-UHFFFAOYSA-N
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Description

The compound “5-{[(4-cyclohexylphenyl)sulfonyl]amino}-2-piperazin-1-yl-N-propylnicotinamide” is a complex organic molecule. It has a molecular formula of C25H26N4O3 and a molecular weight of 430.5081.



Synthesis Analysis

While I couldn’t find the specific synthesis process for this compound, it likely involves several steps, including the formation of the piperazine ring, the attachment of the cyclohexylphenyl group via a sulfonyl linkage, and the addition of the propylnicotinamide group.



Molecular Structure Analysis

The molecule contains several functional groups, including a piperazine ring, a sulfonyl group, and an amide group. The presence of these groups can significantly influence the compound’s reactivity and interactions with other molecules.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not available in the current literature. However, the compound’s functional groups suggest it could participate in a variety of reactions, such as nucleophilic substitutions or additions, depending on the reaction conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not currently available. These properties would depend on the compound’s molecular structure and the intermolecular forces present.


Scientific Research Applications

Receptor Binding and Antagonistic Properties

  • Melanocortin Receptor Agonists : Compounds structurally related to piperazine derivatives have been synthesized and characterized for their binding to melanocortin receptors, showing selectivity for MC4R with submicromolar affinities. These studies indicate potential applications in treating conditions related to melanocortin receptor activities, such as obesity and metabolic disorders (Mutulis et al., 2004).

Antimicrobial and Antimycobacterial Activities

  • Triazine Analogues : A class of piperazine derivatives demonstrated antimicrobial and antimycobacterial activities, suggesting their utility in developing new treatments for infections caused by resistant bacteria (Patel et al., 2012).

Antipsychotic Agents

  • Serotonin Receptor Affinities : Certain piperazin-1-yl-phenyl-arylsulfonamides exhibit high affinities for serotonin receptors, particularly 5-HT(2C) and 5-HT(6), indicating their potential as antipsychotic agents (Park et al., 2010).

Carbonic Anhydrase Inhibitors

  • Cytosolic and Tumor-associated Isozymes : Novel sulfanilamide and acetazolamide derivatives, incorporating piperazine and other structures, have been tested as inhibitors of carbonic anhydrase isozymes, showing potential for treating conditions where modulation of these enzymes is beneficial, including certain cancers and glaucoma (Turkmen et al., 2005).

Safety And Hazards

Without specific study data, it’s difficult to provide accurate information on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Further research into this compound could provide valuable information about its potential uses. This could include studies into its synthesis, its reactivity, its potential biological activity, and its physical and chemical properties.


Please note that this is a general analysis based on the structure of the compound and the functional groups present. For a more detailed and accurate analysis, specific study data would be needed.


properties

IUPAC Name

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-3-32-21-8-9-23-22(14-21)24(18(15-26)16-27-23)29-12-10-17(11-13-29)25(30)28-19-4-6-20(31-2)7-5-19/h4-9,14,16-17H,3,10-13H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCZYLWBZLKRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide

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